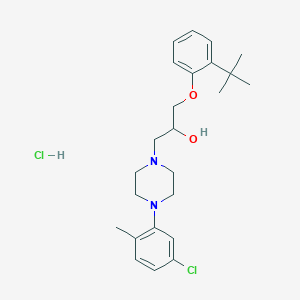

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(2-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN2O2.ClH/c1-18-9-10-19(25)15-22(18)27-13-11-26(12-14-27)16-20(28)17-29-23-8-6-5-7-21(23)24(2,3)4;/h5-10,15,20,28H,11-14,16-17H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKAGRKKTLSFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride, commonly referred to as a novel piperazine derivative, has garnered attention for its potential pharmacological applications. This compound's molecular structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). This article reviews its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

- Molecular Formula : C24H34ClN2O2

- Molecular Weight : 453.45 g/mol

- CAS Number : 1215557-67-7

- Purity : Typically >95% .

The compound is hypothesized to act primarily as a selective agonist for dopamine receptors, particularly the D3 receptor. Research indicates that compounds with similar structures exhibit significant neuroprotective effects by modulating dopaminergic signaling pathways. The unique structure of this compound allows for selective binding to the D3 receptor while minimizing interactions with the D2 receptor, potentially reducing side effects associated with broader dopamine receptor agonists .

Receptor Binding Affinity

The binding affinity of 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride has been evaluated through various assays:

| Receptor Type | Binding Affinity (IC50, nM) | Agonist Activity |

|---|---|---|

| D3 Receptor | 710 ± 150 | Full Agonist |

| D2 Receptor | >100,000 | Inactive |

This data suggests that the compound exhibits a strong preference for the D3 receptor, which is crucial for its proposed therapeutic effects .

Neuroprotective Effects

In animal models, the compound demonstrated significant neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These studies indicate that selective D3 receptor agonists can mitigate dopaminergic neuron loss, supporting their potential use in treating neurodegenerative diseases like Parkinson's .

Study 1: Neuroprotection in MPTP Models

A study published in Nature demonstrated that compounds similar to this piperazine derivative significantly reduced neurodegeneration in mice subjected to MPTP treatment. The administration of the compound led to improved motor function and increased survival of dopaminergic neurons, highlighting its potential as a therapeutic agent for Parkinson's disease .

Study 2: Behavioral Studies in Rodents

Behavioral assessments in rodent models indicated that administration of this compound resulted in decreased anxiety-like behavior and improved cognitive function. These findings suggest that beyond neuroprotection, the compound may also enhance overall CNS function .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies show that it achieves peak plasma concentrations relatively quickly after administration, with a half-life conducive to once-daily dosing regimens. Metabolic studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes .

Safety and Toxicology

Preclinical safety evaluations have indicated a low toxicity profile for this compound at therapeutic doses. However, further studies are necessary to fully understand its long-term safety implications and potential side effects associated with chronic use.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibit significant antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The structural features of this compound suggest it may interact with these neurotransmitter receptors, potentially offering a new avenue for antidepressant development.

2. Anxiolytic Effects

The compound's structural analogs have been investigated for their anxiolytic effects. Research has demonstrated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, thereby reducing anxiety symptoms. The presence of the tert-butyl and chloro substituents may further influence the pharmacodynamics, making this compound a candidate for further studies in anxiety disorder treatments.

3. Antipsychotic Potential

There is emerging evidence that compounds with similar frameworks possess antipsychotic properties. The dual action on dopamine and serotonin receptors allows for modulation of psychotic symptoms. Given the piperazine moiety's established efficacy in antipsychotic drugs, this compound warrants investigation as a potential therapeutic agent for schizophrenia and related disorders.

Mechanistic Studies

1. Receptor Binding Studies

In vitro studies have utilized receptor binding assays to evaluate the affinity of 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride for various neurotransmitter receptors. Preliminary findings suggest a strong affinity for serotonin 5-HT1A and 5-HT2A receptors, indicating its potential role as a serotonin receptor modulator.

2. Behavioral Models

Behavioral studies in animal models have been employed to assess the anxiolytic and antidepressant effects of this compound. Tests such as the elevated plus maze and forced swim test provide insights into its efficacy in reducing anxiety-like behaviors and depressive symptoms, respectively.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behaviors in rodent models when administered at specific dosages. |

| Study B | Investigate anxiolytic properties | Showed decreased anxiety levels in elevated plus maze tests, correlating with receptor binding data. |

| Study C | Assess antipsychotic potential | Indicated modulation of dopaminergic activity, suggesting efficacy in managing psychotic symptoms. |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s tert-butyl and chloro-methyl groups increase lipophilicity compared to analogs with hydroxyethyl () or isopropyl () substituents, suggesting better tissue penetration .

- Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than mono-hydrochlorides like the target compound, impacting formulation strategies .

- Metabolic Stability : The 5-chloro-2-methylphenyl group on piperazine likely reduces cytochrome P450-mediated metabolism compared to unsubstituted or allyl-containing analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

Answer:

The compound can be synthesized via a multi-step approach involving:

Coupling Reactions : Use of HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base for activating carboxylic acid intermediates .

Purification : Column chromatography (e.g., preparative liquid chromatography, PLC) to isolate intermediates. Final purity (>95%) should be confirmed via HPLC (RP-HPLC) and elemental analysis .

Hydrochloride Salt Formation : Acidification with HCl in propan-2-ol to precipitate the hydrochloride salt, followed by recrystallization .

Basic: How should researchers characterize the compound’s structural integrity?

Answer:

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, tert-butyl groups show distinct singlet peaks near δ 1.3 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : For unambiguous stereochemical confirmation, if single crystals are obtainable (e.g., via slow evaporation in polar solvents) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., β-adrenoceptor partial agonism assays) using CHO-K1 cells transfected with human β₁/β₂ receptors. IC₅₀ values should be calculated with dose-response curves .

- Enzymatic Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes to assess metabolic stability .

Advanced: How can researchers resolve contradictions in β₁-selectivity data across different experimental models?

Answer:

- Model-Specific Validation : Compare results from transfected cell lines (e.g., HEK-293 vs. CHO-K1) to rule out receptor expression variability.

- Functional Antagonism Tests : Use selective antagonists (e.g., CGP 20712A for β₁) to confirm target engagement .

- Molecular Dynamics Simulations : Predict binding affinities to β₁ vs. β₂ receptors using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, stoichiometry, solvent ratios). For example, reduce epoxide ring-opening side reactions by controlling TEA (triethylamine) equivalents .

- Flow Chemistry : Continuous flow systems can enhance reproducibility and reduce hydrolysis of sensitive intermediates (e.g., piperazine derivatives) .

- In-line Analytics : Use FT-IR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Advanced: How can computational methods predict solubility and formulation challenges?

Answer:

- QSAR Modeling : Train models on logP and Hansen solubility parameters to predict solubility in excipients like PEG-400 or cyclodextrins.

- Co-solvency Studies : Use molecular dynamics (MD) simulations to identify optimal co-solvent blends (e.g., ethanol-water systems) .

- Solid Dispersion Screening : Pair with polymers (e.g., PVP-VA64) via hot-melt extrusion to enhance bioavailability .

Advanced: What analytical techniques differentiate polymorphic forms of the hydrochloride salt?

Answer:

- DSC/TGA : Differential scanning calorimetry to identify melting points and hydrate/anhydrous transitions.

- PXRD : Powder X-ray diffraction to compare crystallographic patterns (e.g., Form I vs. Form II) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity .

Advanced: How should researchers validate target engagement in vivo?

Answer:

- Pharmacodynamic Markers : Measure cAMP levels in plasma or tissue homogenates after dosing in rodent models .

- PET Tracer Development : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) for real-time biodistribution studies .

- Knockout Models : Use β₁-adrenoceptor knockout mice to confirm mechanism-specific effects .

Advanced: What methods address discrepancies between in silico ADMET predictions and experimental data?

Answer:

- PBPK Modeling : Physiologically based pharmacokinetic models to refine absorption/distribution parameters using in vitro permeability (Caco-2 assays) and plasma protein binding data .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations and adjust predictions .

Advanced: How can ICReDD’s reaction design principles improve synthesis efficiency?

Answer:

- Quantum Chemistry-Guided Optimization : Use reaction path search algorithms (e.g., GRRM) to identify low-energy transition states and bypass high-barrier intermediates .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for piperazine coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.